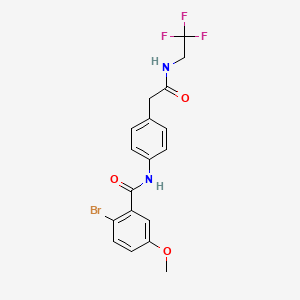

2-bromo-5-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrF3N2O3/c1-27-13-6-7-15(19)14(9-13)17(26)24-12-4-2-11(3-5-12)8-16(25)23-10-18(20,21)22/h2-7,9H,8,10H2,1H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUQBTXXSVOWSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-bromo-5-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H24BrF3N4O5

- Molecular Weight : 621.4 g/mol

- IUPAC Name : N//'-[(E)-[3-bromo-5-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]methylideneamino]-N-(2,3-dimethylphenyl)oxamide

- Purity : Typically around 95% .

Synthesis

The synthesis of this compound involves several key steps that include the formation of the trifluoroethyl amine and the subsequent coupling with a bromo-methoxy benzamide. The synthetic pathway often utilizes various reagents and conditions to optimize yield and purity.

The biological activity of this compound can be attributed to its structural components which allow it to interact with various biological targets:

- Inhibition of Enzymatic Activity : Studies indicate that compounds with similar structures exhibit inhibitory effects on kinases involved in cancer proliferation. For example, the compound's trifluoromethyl group enhances potency against certain enzymes by improving binding affinity .

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which is critical in reducing oxidative stress in cells .

- Anti-inflammatory Effects : The presence of the methoxy group is associated with anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines. For instance, a related compound showed IC50 values in the low micromolar range against various cancer types .

- Photoprotective Properties : Research has indicated that compounds with similar structural motifs can act as effective photoprotective agents against UV radiation, suggesting potential applications in dermatological formulations .

Comparative Biological Activity

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 2-bromo-5-methoxy-N-(...) | 0.5 | Anticancer |

| Related Compound A | 0.3 | Antioxidant |

| Related Compound B | 0.7 | Anti-inflammatory |

Q & A

Q. What are the optimized synthetic routes for 2-bromo-5-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide?

Methodology:

- Stepwise Functionalization : Start with bromination of 2-methoxybenzoic acid, followed by coupling with a trifluoroethylamine-containing intermediate. Use coupling agents like HATU or DCC to facilitate amide bond formation (as seen in analogous benzamide syntheses) .

- Key Conditions : Maintain anhydrous conditions for trifluoroethylamine reactions to avoid hydrolysis. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) and purify via column chromatography (silica gel, gradient elution).

- Yield Optimization : Adjust stoichiometry (1.2 equiv. of trifluoroethylamine) and temperature (0°C → room temperature) to mitigate side reactions like over-alkylation .

Q. How to characterize this compound’s purity and structural integrity?

Methodology:

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodology:

- Target Selection : Prioritize enzyme targets (e.g., kinases, proteases) based on structural analogs with trifluoroethylamine motifs showing inhibition .

- Assay Design :

Advanced Research Questions

Q. How to resolve contradictions in reported synthetic yields for intermediates?

Methodology:

Q. What computational strategies predict its binding affinity to biological targets?

Methodology:

- Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., EGFR kinase PDB:1M17). Focus on the trifluoroethyl group’s electrostatic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residue interactions (e.g., hydrogen bonds with Asp831) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodology:

- Analog Synthesis : Modify substituents systematically (e.g., replace methoxy with ethoxy, bromine with chlorine) .

- Activity Correlation :

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., trifluoroethylamine’s role in potency) .

- Free-Wilson Analysis : Quantify contributions of each substituent to IC₅₀ values .

Q. What experimental evidence supports its potential as a biofilm inhibitor?

Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.